molecular formula C7H13N B13248471 (1R,6S)-Bicyclo[4.1.0]heptan-2-amine

(1R,6S)-Bicyclo[4.1.0]heptan-2-amine

Cat. No.: B13248471
M. Wt: 111.18 g/mol
InChI Key: WPUVOLWCVQYEPT-GFCOJPQKSA-N
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Description

(1R,6S)-Bicyclo[410]heptan-2-amine is a bicyclic amine compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-Bicyclo[4.1.0]heptan-2-amine typically involves the cycloisomerization of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (II) or gold (I). The reaction conditions often include the use of specific ligands and solvents to facilitate the cycloisomerization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications. The choice of catalysts, ligands, and reaction conditions would be optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-Bicyclo[4.1.0]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

(1R,6S)-Bicyclo[4.1.0]heptan-2-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,6S)-Bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a cyclopropane and a cyclohexane ring. This combination of features gives it distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1R,6S)-bicyclo[4.1.0]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-3-1-2-5-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7?/m0/s1

InChI Key

WPUVOLWCVQYEPT-GFCOJPQKSA-N

Isomeric SMILES

C1C[C@H]2C[C@H]2C(C1)N

Canonical SMILES

C1CC2CC2C(C1)N

Origin of Product

United States

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